
3-(Diethylamino)prop-2-enenitrile
Overview
Description
3-(Diethylamino)prop-2-enenitrile is a useful research compound. Its molecular formula is C7H12N2 and its molecular weight is 124.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is a derivative of coumarin, which has numerous applications and targets . Some coumarin derivatives are biologically active substances like naturally occurring anticoagulant substance dicumarol .
Mode of Action
It is synthesized as a result of the search for new michael type addition sensors based on coumarins . The Michael addition is a powerful tool in organic synthesis for the construction of carbon-carbon bonds.
Biochemical Pathways
Coumarin derivatives, which 3-(diethylamino)prop-2-enenitrile is a part of, are known to affect various biochemical pathways .
Pharmacokinetics
The spectral properties of this compound have been investigated .
Result of Action
It is known that the compound exhibits strong emission with high fluorescence quantum yield .
Action Environment
The action of this compound is influenced by the environment. For instance, the effect of a water-methanol mixture on the photophysical properties of the molecule was analyzed. With an increasing volumetric fraction of water, the intensity of absorbance and fluorescence was strongly reduced .
Biochemical Analysis
Biochemical Properties
3-(Diethylamino)prop-2-enenitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions .
Additionally, this compound has been shown to interact with certain protein kinases, influencing their activity and thereby affecting cellular signaling pathways. The compound’s nitrile group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications that alter protein function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In particular, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.
Moreover, this compound has been found to affect cellular metabolism by interacting with key metabolic enzymes. This interaction can lead to shifts in metabolic flux and changes in the levels of various metabolites, ultimately impacting cellular energy production and biosynthetic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The diethylamino group of this compound can form hydrogen bonds and electrostatic interactions with specific amino acid residues in enzymes, leading to either inhibition or activation of enzymatic activity .
Furthermore, the nitrile group of this compound can undergo nucleophilic addition reactions with thiol groups in proteins, resulting in covalent modifications that alter protein function. These modifications can affect the protein’s stability, localization, and interactions with other biomolecules, thereby influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods . These degradation processes can lead to the formation of byproducts that may have different biochemical properties and effects on cellular function.
Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. For example, prolonged exposure can lead to sustained changes in gene expression and metabolic activity, which may result in altered cellular behavior and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response in the organism.
At high doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity. These effects are likely due to the formation of reactive intermediates and covalent modifications of critical biomolecules . Careful dosage optimization is essential to minimize adverse effects while maximizing the compound’s beneficial properties.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a crucial role in the initial oxidation of this compound, leading to the formation of reactive intermediates that can be further processed by conjugation with glutathione or glucuronic acid .
These metabolic pathways can influence the compound’s bioavailability, toxicity, and overall biochemical effects. Understanding the metabolic fate of this compound is essential for predicting its behavior in biological systems and optimizing its use in research and therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
The distribution of this compound within tissues can also be affected by its interactions with plasma proteins, which can modulate its bioavailability and clearance from the body . These factors play a critical role in determining the compound’s overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . Targeting signals, such as nuclear localization sequences, can facilitate the transport of this compound to the nucleus, where it can interact with transcription factors and influence gene expression.
Properties
IUPAC Name |
3-(diethylamino)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-3-9(4-2)7-5-6-8/h5,7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSHTDLKVJASIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708603 | |
| Record name | 3-(Diethylamino)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2141-54-0 | |
| Record name | 3-(Diethylamino)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
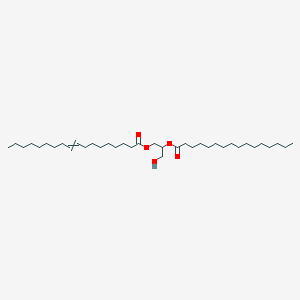
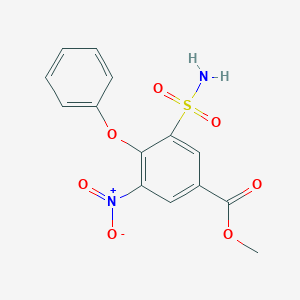
![alpha-(Phenylmethyl)[1,1'-biphenyl]-4-methanol](/img/structure/B1505538.png)
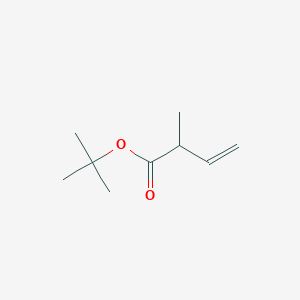

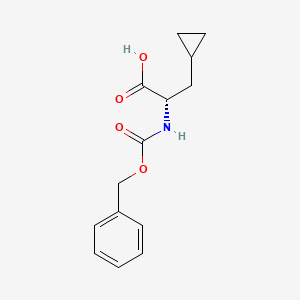
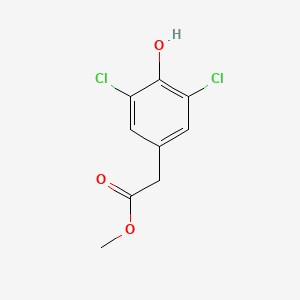
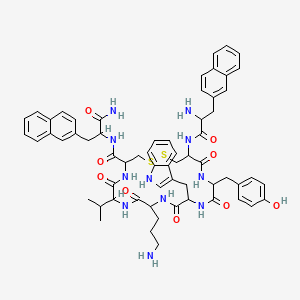

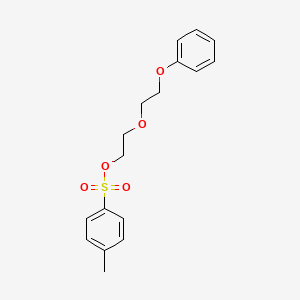
![3H-Imidazo[4,5-C]pyridine-4-methanamine](/img/structure/B1505566.png)


![tert-Butyl 2-phenyl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1505574.png)
